Dimethyl methylsuccinate
Overview
Description
Dimethyl methylsuccinate (DMMS) is a compound with the molecular formula C7H12O4 . It has an average mass of 160.168 Da and a monoisotopic mass of 160.073563 Da . It is also known by other names such as 1,4-dimethyl 2-methylbutanedioate and dimethyl 2-methylbutanedioate .
Molecular Structure Analysis
DMMS has a structure characterized by freely rotating bonds, hydrogen bond acceptors, and no hydrogen bond donors . The compound has a molar refractivity of 38.0±0.3 cm³ and a polarizability of 15.1±0.5 10^-24 cm³ . The polar surface area is 53 Ų .Physical And Chemical Properties Analysis
DMMS has a density of 1.1±0.1 g/cm³ and a boiling point of 196.0±0.0 °C at 760 mmHg . The vapour pressure is 0.4±0.3 mmHg at 25°C and the enthalpy of vaporization is 43.2±3.0 kJ/mol . The flash point is 83.3±0.0 °C and the index of refraction is 1.416 . The molar volume is 151.4±3.0 cm³ .Scientific Research Applications
1. Biomedical and Biological Effects
Dimethyl Methylsuccinate (DMSO) has been explored for its biological effects and potential biomedical applications. It's widely used in various biomedical fields, including cryopreservation and in vitro assays. Research by Verheijen et al. (2019) highlights the impact of DMSO on human cellular processes and the epigenetic landscape, indicating its significant biological activity and suggesting caution in its use, particularly in sensitive applications like embryo cryopreservation (Verheijen et al., 2019).
2. Chemical Synthesis and Pharmaceutical Applications
The compound is an important building block in the synthesis of active pharmaceutical ingredients. Li et al. (2022) described an efficient methodology for the asymmetric synthesis of dimethyl 2-methylsuccinate, showcasing its significance in producing optically pure pharmaceutical compounds (Li et al., 2022).
3. Enzymatic Applications
Salaün et al. (1987) explored the enzymatic resolution of dimethyl α-methylsuccinates, demonstrating its applications in creating high enantiomeric excess compounds, vital for chiral synthesis in pharmaceuticals (Salaün & Karkour, 1987).
4. Neuroprotective Properties
DMSO also shows potential in neuroprotection. Lu and Mattson (2001) found that DMSO can inhibit glutamate responses in neurons and prevent excitotoxic death, opening avenues for its use in neurodegenerative conditions (Lu & Mattson, 2001).
Safety And Hazards
Future Directions
DMMS is a promising compound in the field of chemical industry. It has potential applications in the production of polymers and could serve as a replacement for phthalates in plasticizers . A recent study has demonstrated an efficient methodology for the enantiocomplementary production of optically pure DMMS from dimethyl itaconate and its isomers at high titer .
properties
IUPAC Name |
dimethyl 2-methylbutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQJNGQQXICBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870892 | |
Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl methylsuccinate | |
CAS RN |
1604-11-1 | |
Record name | Dimethyl methylsuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1604-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl methylsuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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